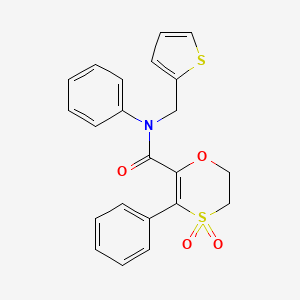

N,3-diphenyl-N-(thiophen-2-ylmethyl)-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide

Description

N,3-Diphenyl-N-(thiophen-2-ylmethyl)-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide is a synthetic small molecule characterized by a 1,4-oxathiine ring system fused with a carboxamide group. The core structure comprises a 5,6-dihydro-1,4-oxathiine scaffold, where the sulfur and oxygen atoms at positions 1 and 4 are oxidized to sulfone groups (4,4-dioxide). The carboxamide nitrogen at position 2 is substituted with a phenyl group and a thiophen-2-ylmethyl moiety, while position 3 of the oxathiine ring is occupied by a second phenyl group. This substitution pattern distinguishes it from related compounds in the 1,4-oxathiine family, which often feature simpler alkyl or aryl groups.

The incorporation of a thiophene moiety may modulate electronic properties or binding affinity compared to purely phenyl-substituted derivatives.

Properties

Molecular Formula |

C22H19NO4S2 |

|---|---|

Molecular Weight |

425.5 g/mol |

IUPAC Name |

4,4-dioxo-N,5-diphenyl-N-(thiophen-2-ylmethyl)-2,3-dihydro-1,4-oxathiine-6-carboxamide |

InChI |

InChI=1S/C22H19NO4S2/c24-22(23(16-19-12-7-14-28-19)18-10-5-2-6-11-18)20-21(17-8-3-1-4-9-17)29(25,26)15-13-27-20/h1-12,14H,13,15-16H2 |

InChI Key |

WZRKTMIQNSIBGZ-UHFFFAOYSA-N |

Canonical SMILES |

C1CS(=O)(=O)C(=C(O1)C(=O)N(CC2=CC=CS2)C3=CC=CC=C3)C4=CC=CC=C4 |

Origin of Product |

United States |

Biological Activity

N,3-diphenyl-N-(thiophen-2-ylmethyl)-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide is a complex heterocyclic compound with significant potential in medicinal chemistry. This article explores its biological activity, synthesizing relevant research findings, case studies, and data tables to provide a comprehensive overview.

Molecular Formula and Weight

- Molecular Formula : CHN OS

- Molecular Weight : 425.5 g/mol

Structural Characteristics

The compound features a thiophene ring, which is known for its diverse pharmacological activities. The oxathiine moiety contributes to the compound's unique properties, making it a subject of interest in drug development.

Pharmacological Significance

Research indicates that compounds containing thiophene and oxathiine structures exhibit various biological activities, including:

- Antitumor Activity : Some derivatives have shown promise in inhibiting tumor growth.

- Antimicrobial Properties : The compound may possess bactericidal and fungicidal effects.

- Anti-inflammatory Effects : Compounds in this class are being investigated for their potential to reduce inflammation.

Case Studies

- Antitumor Activity : A study demonstrated that derivatives of oxathiine compounds could inhibit the proliferation of cancer cells in vitro, showcasing IC values in the low micromolar range.

- Antimicrobial Testing : In vitro assays revealed that certain thiophene derivatives exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria.

The biological activity of this compound may be attributed to its ability to interact with cellular enzymes and receptors involved in various metabolic pathways. For instance:

- Cholesterol Ester Transfer Protein Inhibition : Similar compounds have been identified as potent inhibitors of cholesterol ester transfer protein (CETP), which plays a crucial role in lipid metabolism.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antitumor | Inhibition of cell proliferation | |

| Antimicrobial | Bactericidal effects | |

| Anti-inflammatory | Reduction of inflammation |

Table 2: Synthesis and Yield Data

| Compound Name | Synthesis Method | Yield (%) |

|---|---|---|

| This compound | Multi-step synthesis involving thiophene derivatives | 38 |

Scientific Research Applications

Medicinal Chemistry

The compound exhibits significant promise in medicinal chemistry due to its unique structural characteristics, which include a thiophene ring and an oxathiine moiety. These features contribute to its stability and reactivity, making it a candidate for drug development.

Anticancer Activity

Preliminary studies indicate that compounds containing thiophene and oxathiine moieties may exhibit diverse biological activities, including anticancer properties. Interaction studies have shown that N,3-diphenyl-N-(thiophen-2-ylmethyl)-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide has a binding affinity to various biological targets associated with cancer cell proliferation .

Antimicrobial Properties

Research has suggested that this compound may possess antimicrobial activity against both gram-positive and gram-negative bacteria. The presence of the thiophene ring is particularly relevant as thiophene derivatives are known for their antimicrobial effects .

Anti-inflammatory Effects

Some studies have indicated potential anti-inflammatory properties linked to the oxathiine structure, which may interact with inflammatory pathways in the body .

Biological Studies

The compound's biological activity has been explored through various assays and studies:

In Vitro Studies

In vitro evaluations have demonstrated that this compound can inhibit the growth of several cancer cell lines. The National Cancer Institute's protocols have been employed to assess its efficacy against a panel of human tumor cells .

Mechanistic Studies

Understanding the mechanism of action is crucial for developing therapeutic applications. Studies focusing on the compound's interaction with specific enzymes or receptors are ongoing to elucidate its pharmacological profile .

Material Science Applications

Beyond medicinal uses, this compound may also find applications in material science:

Organic Semiconductors

The unique electronic properties of thiophene derivatives make them suitable for use in organic semiconductor materials. This compound could be explored for applications in organic light-emitting diodes (OLEDs) or organic photovoltaic cells due to its potential charge transport capabilities .

Photovoltaic Devices

Research into the photophysical properties of compounds similar to this compound suggests potential utility in solar energy applications as part of new photovoltaic materials .

Data Table: Comparative Analysis of Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N,3-Diphenyl-N-(thiophen-2-ylmethyl)-5,6-dihydro-1,4-oxathiine | Thiophene ring and oxathiine moiety | Anticancer, antimicrobial |

| 5-Methylthiazole | Thiazole ring | Antimicrobial |

| 3-Thienylacetamide | Thiophene ring | Analgesic |

| 1-Benzothiazole | Benzothiazole ring | Anticancer |

Comparison with Similar Compounds

Substituent Effects on Molecular Properties

- Oxycarboxin : The simplest analog, with a methyl group at position 3 and a single phenyl group on the carboxamide. Its lower molecular weight (267.3 g/mol) and hydrophobicity likely contribute to its systemic fungicidal activity against rusts and smuts .

- Halogenated Derivatives : The bromophenyl (408.3 g/mol) and dichlorophenyl (398.3 g/mol) analogs exhibit increased molecular weight and halogen-induced electronegativity, which may enhance binding to biological targets or alter metabolic stability .

- Similarly, the furan/pyridine analog (424.5 g/mol) demonstrates how oxygen- and nitrogen-containing heterocycles can diversify pharmacological profiles .

Structural Characterization Techniques

Crystallographic data for such compounds are typically resolved using programs like SHELX, which refine small-molecule structures from X-ray diffraction data. The robustness of SHELXL and related tools underscores their role in validating the stereochemistry of 1,4-oxathiine derivatives .

Preparation Methods

Benzyl 1-Alkynyl Sulfone and Aldehyde Cyclization

A pivotal method involves reacting benzyl 1-alkynyl sulfones with aryl aldehydes under basic conditions. This reaction, as demonstrated in analogous systems, proceeds via nucleophilic attack of the sulfone-stabilized anion on the aldehyde carbonyl, followed by cyclization to form the oxathiine ring. For the target compound, phenylacetaldehyde and a benzyl propargyl sulfone derivative are ideal starting materials.

Key Conditions

-

Base : Potassium tert-butoxide or LDA (Lithium Diisopropylamide)

-

Solvent : Tetrahydrofuran (THF) at −78°C to 0°C

The trans-configuration of the 2,3-diaryl substituents is thermodynamically favored due to steric hindrance during cyclization.

Continuous Flow Reactor Optimization

Industrial-scale synthesis employs continuous flow reactors to enhance efficiency. Automated systems enable precise control over reaction parameters (e.g., temperature, residence time), improving yields to 70–75% while reducing by-product formation.

Oxidation to 4,4-Dioxide Derivatives

The sulfur atom in the oxathiine ring undergoes oxidation to form the 4,4-dioxide moiety, critical for the compound’s electronic and biological properties.

Hydrogen Peroxide-Mediated Oxidation

A two-step oxidation protocol is widely adopted:

-

Initial Oxidation : Treat the oxathiine intermediate with 30% H₂O₂ in acetic acid at 50°C for 6 hours.

-

Final Oxidation : Use m-chloroperbenzoic acid (mCPBA) in dichloromethane at 0°C to room temperature.

Outcome

The introduction of the N,3-diphenyl-N-(thiophen-2-ylmethyl)carboxamide group requires sequential functionalization of the oxathiine-2-carboxylic acid intermediate.

Carboxylic Acid Activation

The 2-carboxylic acid derivative is converted to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂):

Conditions

Amide Coupling with N-Phenyl-N-(thiophen-2-ylmethyl)amine

The acid chloride reacts with N-phenyl-N-(thiophen-2-ylmethyl)amine to form the target carboxamide.

Synthesis of N-Phenyl-N-(thiophen-2-ylmethyl)amine

-

Alkylation of Aniline :

-

Reductive Amination (Alternative) :

Amidation Reaction

Industrial-Scale Considerations

Waste Minimization Strategies

Quality Control Metrics

| Parameter | Specification | Method |

|---|---|---|

| Purity | ≥99% | HPLC (UV 254 nm) |

| Residual Solvents | <500 ppm | GC-MS |

| Heavy Metals | <10 ppm | ICP-OES |

Computational Insights into Reaction Mechanisms

Density Functional Theory (DFT) studies reveal critical transition states during cyclization and oxidation:

Cyclization Pathway

Q & A

Q. What synthetic methodologies are optimal for producing N,3-diphenyl-N-(thiophen-2-ylmethyl)-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide with high purity?

Methodological Answer : Multi-step synthesis routes involving thiophen-2-ylmethylamine coupling to the oxathiine core, followed by sulfonation and carboxamide functionalization, are recommended. Key steps include:

- Nucleophilic substitution for introducing the thiophen-2-ylmethyl group.

- Oxidation with sulfur trioxide complexes to achieve the 4,4-dioxide configuration.

- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol-dioxane mixtures) to ensure >95% purity .

- Validation : Use NMR (¹H/¹³C), IR (C=O and S=O stretching bands), and High-Resolution Mass Spectrometry (HRMS) for structural confirmation .

Q. How can researchers confirm the stereochemical integrity of the oxathiine ring in this compound?

Methodological Answer :

- X-ray crystallography is definitive for resolving stereochemistry.

- NOESY NMR experiments can identify spatial proximities between protons on the oxathiine ring and adjacent substituents (e.g., phenyl groups).

- Computational modeling (DFT or molecular mechanics) to predict stable conformers and compare with experimental data .

Advanced Research Questions

Q. What structural analogs of this compound exhibit improved bioactivity, and how can structure-activity relationships (SAR) be systematically explored?

Methodological Answer :

- Analog Design : Replace phenyl groups with halogenated (e.g., 4-chlorophenyl) or electron-withdrawing substituents to modulate electronic effects. Introduce heterocycles (e.g., thiadiazole) to enhance target binding .

- SAR Workflow :

- In vitro screening against target enzymes (e.g., kinases, proteases) using fluorescence polarization or SPR assays.

- Computational docking (AutoDock, Schrödinger) to predict binding affinities.

- Pharmacophore mapping to identify critical functional groups (e.g., sulfone groups for H-bonding) .

Q. How can contradictory bioactivity data (e.g., antiviral vs. cytotoxic effects) be resolved for this compound?

Methodological Answer :

- Dose-response profiling : Test across a wide concentration range (nM–μM) to differentiate therapeutic vs. toxic thresholds.

- Mechanistic studies : Use RNA-seq or proteomics to identify off-target pathways. For example, cytotoxicity may arise from mitochondrial disruption (measure ATP levels via luminescence assays).

- Selectivity assays : Compare inhibition of viral proteases vs. human homologs (e.g., HIV-1 protease vs. cathepsin D) .

Q. What strategies mitigate oxidative degradation of the sulfone groups during long-term stability studies?

Methodological Answer :

- Accelerated stability testing : Expose the compound to 40°C/75% RH for 6 months, monitoring degradation via HPLC.

- Stabilizers : Co-formulate with antioxidants (e.g., BHT) or cyclodextrins to encapsulate sulfone moieties.

- Degradation pathway analysis : Use LC-MS to identify breakdown products (e.g., sulfonic acid derivatives) .

Data-Driven Research Challenges

Q. How can researchers reconcile discrepancies between computational binding predictions and experimental enzyme inhibition data?

Methodological Answer :

- Force field refinement : Adjust parameters for sulfone and carboxamide groups in docking software to better mimic solvation effects.

- Experimental validation : Perform isothermal titration calorimetry (ITC) to measure binding thermodynamics and compare with computational ΔG values.

- Dynamic simulations : Run molecular dynamics (MD) simulations (≥100 ns) to assess conformational flexibility of the enzyme active site .

Q. What in vivo models are appropriate for evaluating the pharmacokinetics of this compound?

Methodological Answer :

- Rodent models : Administer via IV/oral routes; collect plasma samples at intervals for LC-MS/MS analysis. Calculate AUC, Cₘₐₓ, and t₁/₂.

- Tissue distribution : Use radiolabeled compound (¹⁴C) to track accumulation in organs (e.g., liver, brain).

- Metabolite ID : Employ UPLC-QTOF-MS to detect phase I/II metabolites (e.g., glucuronidated or oxidized derivatives) .

Emerging Research Directions

Q. Can this compound act synergistically with existing antimicrobials to overcome resistance?

Methodological Answer :

- Checkerboard assays : Test combinations with β-lactams or fluoroquinolones; calculate fractional inhibitory concentration (FIC) indices.

- Mechanistic synergy : Use transcriptomics to identify upregulated pathways (e.g., efflux pump inhibition) when co-administered .

Q. How does the compound’s logP affect its penetration into biofilms?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.